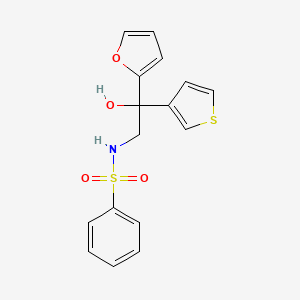

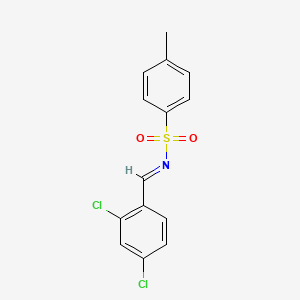

![molecular formula C17H19N3O3S B2403204 2-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-フェニル-2,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-カルボキサミド CAS No. 1040664-48-9](/img/structure/B2403204.png)

2-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-フェニル-2,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.

BenchChem offers high-quality 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

GIRKチャネル活性化剤

この化合物は、Gタンパク質結合型内向き整流性カリウム(GIRK)チャネル活性化剤として同定されています 。GIRKチャネルは、細胞における興奮性を調節するGPCRシグナル伝達経路の主要なエフェクターです。この化合物は、プロトタイプとなる尿素系化合物よりも代謝安定性が向上したGIRK1/2活性化剤として、ナノモルオーダーの効力を示します .

痛覚

痛覚などの多くの生理学的プロセスにおけるGIRKチャネルの役割を裏付ける、かなりの予備的証拠があります 。この化合物はGIRKチャネル活性化剤であるため、痛覚に関する研究に使用できる可能性があります。

てんかん

GIRKチャネルはてんかんとも関連付けられています 。そのため、この化合物は、てんかん研究において、GIRKチャネルがその疾患における役割を理解するために使用できます。

報酬/依存症

研究により、GIRKチャネルが報酬/依存症において役割を果たしていることが示されています 。GIRKチャネル活性化剤であるこの化合物は、脳における依存症と報酬系の研究に使用できます。

不安

GIRKチャネルは不安に関与していることが示唆されています 。この化合物は、不安障害に関する研究に使用できる可能性があります。

抗がん剤

チオフェン誘導体は、この化合物に見られるような、抗がん剤の合成における原料として使用されてきました 。そのため、この化合物はがん研究に使用できる可能性があります。

抗アテローム性動脈硬化剤

チオフェン誘導体は、抗アテローム性動脈硬化剤の合成にも使用されてきました 。これは、この化合物が心臓血管研究における潜在的な用途を持つことを示唆しています。

殺虫剤

チオフェン誘導体は、金属錯体化剤として作用し、殺虫剤の開発に使用されてきました 。この化合物は、害虫駆除や農業に関する研究に使用できる可能性があります。

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these targets, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in GPCR signaling pathways, modulating the excitability of cells . The downstream effects of this activation are yet to be fully understood due to the complexity of these pathways and the broad expression of GIRK channels in the brain and other peripheral tissues .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various molecular and cellular effects depending on the specific cell type and the physiological context.

特性

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-N-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-17(18-12-5-2-1-3-6-12)16-14-7-4-8-15(14)19-20(16)13-9-10-24(22,23)11-13/h1-3,5-6,13H,4,7-11H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOACJRSYHTDCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

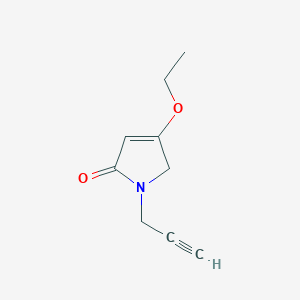

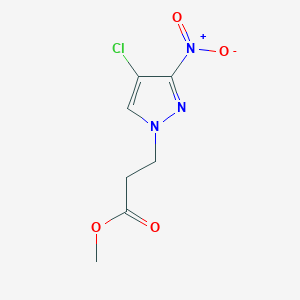

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2403122.png)

![5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2403123.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2403127.png)

![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)

![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2403131.png)

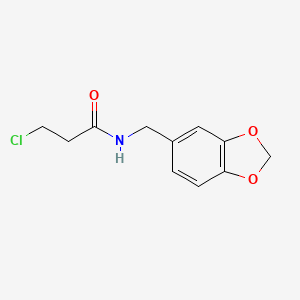

![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)

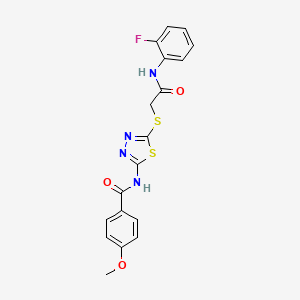

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403135.png)

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)